molecular formula C18H23N3O4S B2408776 5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380085-95-8

5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine

Cat. No.: B2408776
CAS No.: 2380085-95-8
M. Wt: 377.46
InChI Key: SKYPRGJHCHOFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a sulfonylation reaction, using 4-methoxybenzenesulfonyl chloride as the sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

5-ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-3-14-12-19-18(20-13-14)25-16-8-10-21(11-9-16)26(22,23)17-6-4-15(24-2)5-7-17/h4-7,12-13,16H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYPRGJHCHOFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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